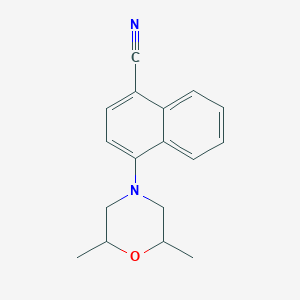
8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substitution pattern, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable quinoline derivative.
Bromination: Introduce the bromine atom at the 8th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: Introduce the fluorine atom at the 6th position using a fluorinating agent such as Selectfluor.
Methylation: Introduce the methyl group at the 7th position using a methylating agent like methyl iodide.
Cyclization: Form the quinolin-2(1H)-one core through cyclization reactions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction reactions could target the bromine or fluorine substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine or fluorine positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Use of nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dehalogenated quinoline derivatives.
Substitution: Substituted quinoline derivatives with new functional groups.
Scientific Research Applications
8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe in biological assays.
Medicine: Investigated for its pharmacological properties, such as antimicrobial or anticancer activities.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
8-Bromoquinoline: Lacks the fluorine and methyl substituents.
6-Fluoroquinoline: Lacks the bromine and methyl substituents.
7-Methylquinoline: Lacks the bromine and fluorine substituents.
Uniqueness
8-Bromo-6-fluoro-7-methylquinolin-2(1H)-one is unique due to the specific combination of bromine, fluorine, and methyl groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C10H7BrFNO |
|---|---|
Molecular Weight |
256.07 g/mol |
IUPAC Name |
8-bromo-6-fluoro-7-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H7BrFNO/c1-5-7(12)4-6-2-3-8(14)13-10(6)9(5)11/h2-4H,1H3,(H,13,14) |
InChI Key |
QQTVOVMPGUKWGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC(=O)NC2=C1Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


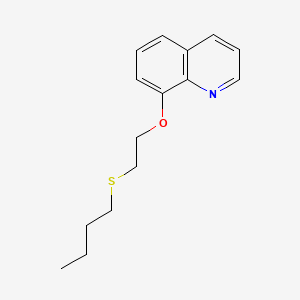
![N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11856281.png)

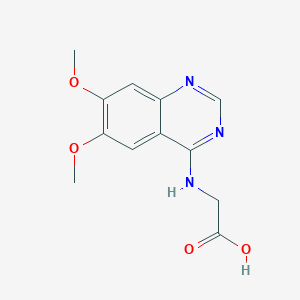
![Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate](/img/structure/B11856295.png)
![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B11856296.png)

![Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11856317.png)


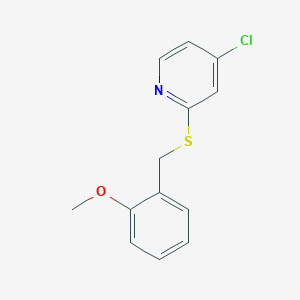
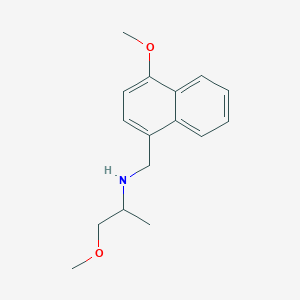
![tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate](/img/structure/B11856353.png)
